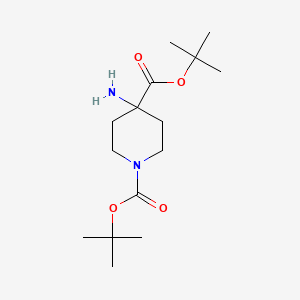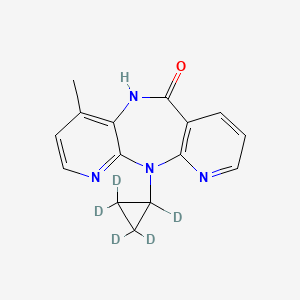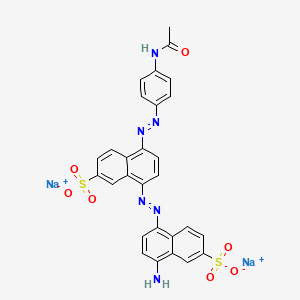
2,6-Dideoxy-3-methyl-D-xylo-hexose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dideoxy-3-methyl-D-xylo-hexose is a rare sugar derivative that belongs to the class of deoxy sugars It is characterized by the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position on the hexose backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dideoxy-3-methyl-D-xylo-hexose typically involves several key steps:
Wittig-Horner Olefination: This step involves the olefination of a D-xylofuranose precursor to form sulfanyl alkene derivatives.
Iodine-Induced 6-Endo Cyclization: The olefinated intermediate undergoes cyclization in the presence of iodine to yield 2-iodo-1-thioglycosides.
Stereoselective Glycosylation: The final step involves 1,2-trans stereoselective glycosylation to produce the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2,6-Dideoxy-3-methyl-D-xylo-hexose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the 3-methyl position.
科学的研究の応用
2,6-Dideoxy-3-methyl-D-xylo-hexose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in biological processes and as a component of glycosides.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,6-Dideoxy-3-methyl-D-xylo-hexose involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
類似化合物との比較
Similar Compounds
- 2,6-Dideoxy-3-O-methyl-D-lyxo-hexose
- 3-O-Methyl-2,6-dideoxy-D-xylo-hexose
- D-Sarmentose
Uniqueness
2,6-Dideoxy-3-methyl-D-xylo-hexose is unique due to its specific structural modifications, including the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C7H14O4 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
3,4,5-trihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3 |
InChIキー |
JYAQWANEOPJVEY-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(C)(CC=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)


![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)

![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)





